3-ethyl-N-(2-(methylthio)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
3-ETHYL-N-[2-(METHYLSULFANYL)PHENYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional substituents such as an ethyl group and a methylsulfanyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-N-[2-(METHYLSULFANYL)PHENYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-(methylsulfanyl)aniline with ethyl isocyanate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired triazolopyrimidine structure. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-N-[2-(METHYLSULFANYL)PHENYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid as solvent.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), acetic acid as solvent.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-ETHYL-N-[2-(METHYLSULFANYL)PHENYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-ETHYL-N-[2-(METHYLSULFANYL)PHENYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. Additionally, the compound may interact with cellular pathways involved in cell proliferation, apoptosis, and signal transduction, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrimidines: Similar core structure but different substituents.
1,3,4-Thiadiazoles: Different heterocyclic system but similar biological activities.
Indole derivatives: Different core structure but similar applications in medicinal chemistry.
Uniqueness
3-ETHYL-N-[2-(METHYLSULFANYL)PHENYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE is unique due to its specific combination of substituents and the triazolopyrimidine core, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C13H14N6S |
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Molecular Weight |
286.36 g/mol |
IUPAC Name |
3-ethyl-N-(2-methylsulfanylphenyl)triazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C13H14N6S/c1-3-19-13-11(17-18-19)12(14-8-15-13)16-9-6-4-5-7-10(9)20-2/h4-8H,3H2,1-2H3,(H,14,15,16) |
InChI Key |
VBZIOGRPXVUQCI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NC3=CC=CC=C3SC |
Origin of Product |
United States |
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